Welcome to the BenchChem Online Store!
molecular formula C8H4INO2 B1587622 7-Iodoindoline-2,3-dione CAS No. 20780-78-3

7-Iodoindoline-2,3-dione

Cat. No. B1587622
M. Wt: 273.03 g/mol
InChI Key: RLGIFVDILDEIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07465799B2

Procedure details

This compound was prepared according to the procedure described by Lisowski et al. J. Org. Chem., 2000, 65, 4193. To a 1 L 3-necked round-bottomed flask fitted with a reflux condenser were added intermediate 6 (2.0 g, 7.33 mmol) and tetrakis[triphenylphosphine]palladium (0.424 g, 0.367 mmol), followed by 225 mL 1,2-dimethoxyethane. The atmosphere in the reaction vessel was made inert by opening to vacuum, then to a positive pressure of nitrogen (3×). Phenylboronic acid (Aldrich, 0.983 g, 8.06 mmol) and a solution of sodium bicarbonate (1.23 g, 14.7 mmol) in 225 mL water were added, and the evacuation/nitrogen procedure repeated one more time. The reaction mixture was then refluxed until t.l.c. (10% ethyl acetate in dichloromethane) showed complete disappearance of 7-iodoisatin (1-2 hours). After cooling to room temperature, the 1,2-dimethoxyethane was removed under reduced pressure. The residue was diluted with 1M aqueous hydrochloric acid and extracted into ethyl acetate (3×). The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered, and evaporated under reduced pressure to give crude 7-phenylisatin 7.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis[triphenylphosphine]palladium
Quantity
0.424 g
Type
reactant
Reaction Step One
Quantity
0.983 g
Type
reactant
Reaction Step Two
Quantity
1.23 g
Type
reactant
Reaction Step Two
Name
Quantity
225 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
225 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3].[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)(O)[O-].[Na+].IC1C=CC=C2C=1NC(=O)C2=O>O.ClCCl.C(OCC)(=O)C.COCCOC>[C:12]1([C:10]2[CH:9]=[CH:8][CH:7]=[C:6]3[C:11]=2[NH:1][C:2](=[O:3])[C:4]3=[O:5])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
tetrakis[triphenylphosphine]palladium
Quantity
0.424 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.983 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
1.23 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
225 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=CC=C2C(C(NC12)=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
225 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
To a 1 L 3-necked round-bottomed flask fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed until t.l.c
CUSTOM
Type
CUSTOM
Details
the 1,2-dimethoxyethane was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with 1M aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate (3×)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=CC=C2C(C(NC12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.